醋酸曲普瑞林

描述

Triptorelin acetate is a synthetic decapeptide and a potent gonadotropin-releasing hormone agonist (GnRHa) used in various clinical settings. It is commonly employed in the treatment of hormone-responsive cancers such as prostate cancer, endometriosis, and in assisted reproductive technologies (ART) to control ovulation timing . Triptorelin works by initially stimulating the pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH), but with continued administration, it desensitizes the pituitary gland, leading to a decrease in LH and FSH levels and subsequent suppression of ovarian and testicular steroidogenesis .

Synthesis Analysis

The synthesis of triptorelin lactate, a related compound to triptorelin acetate, has been achieved using porcine pancreatic lipase (PPL) in organic solvents. The process involves the use of an acyl donor and optimization of various reaction conditions such as substrate ratio, solvent choice, temperature, and water activity to achieve a yield of 30% .

Molecular Structure Analysis

Triptorelin acetate's molecular structure is that of a decapeptide, which means it is composed of a chain of ten amino acids. The precise sequence of these amino acids is critical for its biological activity as a GnRHa. The structure-activity relationship is such that any changes in the peptide sequence could significantly affect its potency and efficacy .

Chemical Reactions Analysis

Triptorelin acetate's primary mechanism of action involves binding to the GnRH receptor on the pituitary gland. This binding initially causes a surge in the release of LH and FSH, but with continuous administration, it leads to receptor downregulation and decreased secretion of these hormones. The chemical interaction between triptorelin and its receptor is highly specific and is the basis for its therapeutic effects .

Physical and Chemical Properties Analysis

The physical and chemical properties of triptorelin acetate are influenced by its peptide nature. It is highly soluble in water, which is a common characteristic of peptides. The stability and release profile of triptorelin acetate can be manipulated by formulating it into different delivery systems, such as microspheres or in situ gel-forming systems, which can provide controlled and sustained release of the drug .

Case Studies and Clinical Applications

Triptorelin acetate has been studied in various clinical contexts. For instance, it has been used in combination with an oral contraceptive for the treatment of hirsutism, showing effectiveness in reducing hirsutism scores . In assisted reproductive technologies, triptorelin acetate has been used to prevent premature LH surges during IVF treatment, with studies indicating that lower doses can be effective in achieving this goal . Additionally, triptorelin acetate has been formulated into novel delivery systems such as biodegradable silica depots and PLGA microspheres, which have shown promising results in providing sustained drug release and maintaining therapeutic drug levels . Furthermore, triptorelin has been compared with other GnRHa, such as leuprorelin acetate, in terms of potency, side effects, and duration of action, with findings suggesting comparable efficacy . Lastly, triptorelin has been evaluated for its direct antiproliferative effects on human breast cancer cells, demonstrating an inhibitory effect on estrogen-stimulated cell proliferation .

科学研究应用

1. Nanomaterials

- Application : Triptorelin acetate has been used in the development of biodegradable silica depots for sustained in-vivo release .

- Method : Triptorelin acetate was encapsulated into silica microparticles by spray-drying a mixture of colloidal silica sol and triptorelin acetate solution . The resulting microparticles were then combined with another silica sol containing silica nanoparticles, forming an injectable silica-triptorelin acetate depot .

- Results : In vivo pharmacokinetics showed that injections of the silica-triptorelin acetate depot gave 5-fold lower Cmax values than the corresponding Pamorelin® injections . The depot also showed a comparable sustained triptorelin release and equivalent pharmacodynamic effect as the Pamorelin® injections .

2. Androgen Deprivation Therapy for Prostate Cancer

- Application : Triptorelin is used as a first-line hormonal therapy in the treatment of locally advanced non-metastatic or metastatic prostate cancer .

- Method : Triptorelin is administered intramuscularly or subcutaneously in sustained-release 1-, 3- and 6-month formulations .

- Results : Triptorelin has demonstrated efficacy and safety in clinical trials of patients with locally advanced non-metastatic or metastatic disease .

3. Poly(lactide-co-glycolide) (PLGA) Microspheres

- Application : Triptorelin acetate-loaded PLGA microspheres have been prepared for controlled drug delivery .

- Method : Triptorelin acetate is encapsulated into PLGA microspheres prepared in binary solvent mixtures composed of dichloromethane (DCM) and acetone (AC) .

- Results : With the increase of AC content in the binary solvent mixture, PLGA microspheres with smooth surface were obtained, leading to an increased loading efficiency with the decreased particle size .

4. Pituitary Receptor

- Application : Triptorelin is used in the treatment of central precocious puberty (CPP) in children .

- Method : Triptorelin is administered as a 3-month prolonged-release (PR) formulation .

- Results : LH suppression to prepubertal levels (≤ 3 IU/L) after GnRH stimulation was observed in 100%, 93.5% and 93.5% of participants at months 3, 6 and 12, respectively .

5. Enzymatic Degradation

- Application : Triptorelin is used in the treatment of advanced prostate cancer .

- Method : Triptorelin is a synthetic GnRH analogue characterized by replacement of the L-glycine in the sixth position by a D-tryptophan .

- Results : This modification increases resistance to enzymatic degradation and affinity for the pituitary receptor, thereby prolonging plasma half-life and increasing potency .

Fertility Treatment

- Application : Triptorelin is commonly used in assisted reproductive technology (ART) to manage fertility issues. It helps regulate ovulation and improve the chances of successful conception .

- Method : Triptorelin is administered as part of ovarian stimulation protocols in in vitro fertilization (IVF) procedures .

- Results : The use of Triptorelin has been shown to optimize follicular development and synchronize ovulation in patients undergoing IVF, enhancing the efficacy of ART .

Breast Cancer Treatment

- Application : Triptorelin is used as an adjuvant anticancer therapy in early-stage breast cancer in women at high risk of recurrence who are confirmed as pre-menopausal after completion of chemotherapy .

- Method : Triptorelin is administered as a gonadotropin-releasing hormone (GnRH) agonist in combination with tamoxifen or an aromatase inhibitor .

- Results : Clinical trials have shown that the combination of triptorelin with either tamoxifen or an aromatase inhibitor significantly increases survival versus tamoxifen alone .

Ovarian Suppression

- Application : Triptorelin is used for ovarian suppression in premenopausal women with hormone receptor-positive early-stage breast cancer .

- Method : Triptorelin is administered as a gonadotropin-releasing hormone (GnRH) agonist to suppress the production of estrogen and progesterone, hormones that stimulate the growth of breast cancer .

- Results : Studies have shown that triptorelin effectively suppresses ovarian function, thereby reducing the size of breast cancer tumors and alleviating symptoms .

In Vitro Fertilization (IVF)

- Application : Triptorelin is used in IVF to prevent a premature LH surge during IVF treatment in a long protocol .

- Method : Triptorelin is administered daily with a dose of 15 μg being sufficient to prevent a premature LH surge .

- Results : The use of Triptorelin has been shown to enhance the results of IVF .

Central Precocious Puberty Treatment

- Application : Triptorelin is used in the treatment of central precocious puberty (CPP) in children .

- Method : Triptorelin is administered as a 3-month prolonged-release (PR) formulation .

- Results : LH suppression to prepubertal levels (≤ 3 IU/L) after GnRH stimulation was observed in 100%, 93.5% and 93.5% of participants at months 3, 6 and 12, respectively .

安全和危害

未来方向

属性

IUPAC Name |

acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C64H82N18O13.C2H4O2/c1-34(2)23-46(56(88)75-45(13-7-21-69-64(66)67)63(95)82-22-8-14-52(82)62(94)72-31-53(65)85)76-58(90)48(25-36-28-70-42-11-5-3-9-40(36)42)78-57(89)47(24-35-15-17-39(84)18-16-35)77-61(93)51(32-83)81-59(91)49(26-37-29-71-43-12-6-4-10-41(37)43)79-60(92)50(27-38-30-68-33-73-38)80-55(87)44-19-20-54(86)74-44;1-2(3)4/h3-6,9-12,15-18,28-30,33-34,44-52,70-71,83-84H,7-8,13-14,19-27,31-32H2,1-2H3,(H2,65,85)(H,68,73)(H,72,94)(H,74,86)(H,75,88)(H,76,90)(H,77,93)(H,78,89)(H,79,92)(H,80,87)(H,81,91)(H4,66,67,69);1H3,(H,3,4)/t44-,45-,46-,47-,48+,49-,50-,51-,52-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPPONSCISKROOD-OYLNGHKZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)[C@@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CN=CN7)NC(=O)[C@@H]8CCC(=O)N8.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C66H86N18O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301033427 | |

| Record name | Luteinizing hormone-releasing factor (swine), 6-D-tryptophan-, acetate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301033427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1371.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Triptorelin acetate | |

CAS RN |

140194-24-7 | |

| Record name | Triptorelin acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140194247 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Luteinizing hormone-releasing factor (swine), 6-D-tryptophan-, acetate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301033427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyr-His-Trp-Ser-Tyr-D-Trp-Leu-Arg-Pro-Gly-NH2 acetate salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

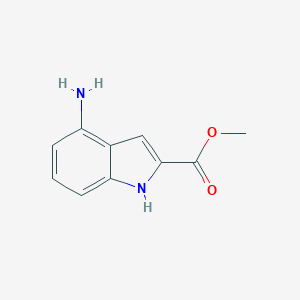

![1-Cyclopropyl-6-fluoro-4-oxo-7-[3-[(propan-2-ylamino)methyl]pyrrolidin-1-yl]-8-(trifluoromethyl)quinoline-3-carboxylic acid](/img/structure/B127124.png)